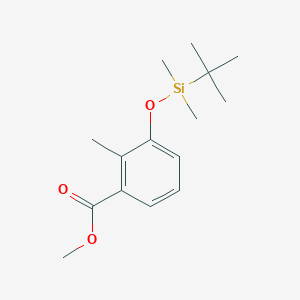

Methyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate

Número de catálogo B8750663

Peso molecular: 280.43 g/mol

Clave InChI: STDLLKIYSCNAKL-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US09309220B2

Procedure details

The isopropyl acetate solution of methyl 3-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate (157 g, 560 mmol, from step 2, with an amount of residue free phenol≦0.2%) was added to a 3 liter jacketed bottom drop reactor. Additional isopropyl acetate was added and the mixture was distilled under vacuum at 40 to 55° C., if necessary, to bring total volume to about 9× (1410 mL, KF≦0.05%). 1-Bromopyrrolidine-2,5-dione (NBS, 103.6 g, 580 mmol, 0.66×) and 2,2′-(diazene-1,2-diyl)bis(2-methylpropanenitrile) (AIBN, 1.9 g, 11 mmol, 0.012×) were added to the solution. The reaction mixture was heated to 70° C. over at least 2 hours and stirred at 70° C. for 2 hours. The color changed from orange to yellow. If conversion was less than 95%, additional 0.05 molar equiv. of NBS was added and the mixture was stirred at 70° C. for 1 hour. The process was repeated, in necessary, until conversion reached 95%. The mixture was cooled to 20° C. and held at 20° C. for at least 1 hour. The solid (succinimide) was filtered and washed with isopropyl acetate (75 mL, 0.5×). The filtrate was washed with solution of sodium sulfite (157 g, 1×) in water (1413 mL, 9×), followed by water (315 mL, 2×). The organic layer was distilled under vacuum at 30 to 40° C. to ˜2× volume. Additional isopropyl acetate (315 mL, 2×) was added and distilled back to 2× volume, if necessary, until KF was no more than 0.1%. Then the organic layer was distilled at 30 to 40° C. to give methyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate as an oil (expected 180 g, 90% yield); 1H NMR (DMSO-d6, 300 MHz) δ 7.47 (dd, J=7.8, 1.2 Hz, 1H), 7.37 (t, J=8.1 Hz, 1H), 7.15 (dd, J=8.1, 1.2 Hz, 1H), 4.96 (s, 2H), 3.86 (s, 3H), 1.03 (s, 9H), 0.30 (s, 6H) ppm.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

1.9 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C(OC(C)C)(=O)C.[Si:8]([O:15][C:16]1[C:17]([CH3:26])=[C:18]([CH:23]=[CH:24][CH:25]=1)[C:19]([O:21][CH3:22])=[O:20])([C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:10])[CH3:9].C1(O)C=CC=CC=1.[Br:34]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>>[Br:34][CH2:26][C:17]1[C:16]([O:15][Si:8]([C:11]([CH3:14])([CH3:13])[CH3:12])([CH3:9])[CH3:10])=[CH:25][CH:24]=[CH:23][C:18]=1[C:19]([O:21][CH3:22])=[O:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](C)(C)(C(C)(C)C)OC=1C(=C(C(=O)OC)C=CC1)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

103.6 g

|

|

Type

|

reactant

|

|

Smiles

|

BrN1C(CCC1=O)=O

|

|

Name

|

|

|

Quantity

|

1.9 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C#N)(C)C)C(C#N)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(=O)N(C1=O)Br

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 70° C. for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the mixture was distilled under vacuum at 40 to 55° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture was stirred at 70° C. for 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 20° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

held at 20° C. for at least 1 hour

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid (succinimide) was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with isopropyl acetate (75 mL, 0.5×)

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was washed with solution of sodium sulfite (157 g, 1×) in water (1413 mL, 9×)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The organic layer was distilled under vacuum at 30 to 40° C. to ˜2× volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Additional isopropyl acetate (315 mL, 2×) was added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled back to 2× volume

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Then the organic layer was distilled at 30 to 40° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrCC1=C(C(=O)OC)C=CC=C1O[Si](C)(C)C(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 90% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |